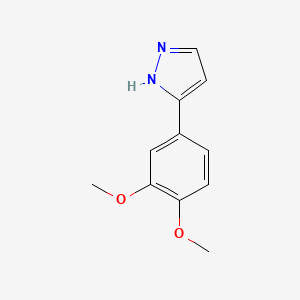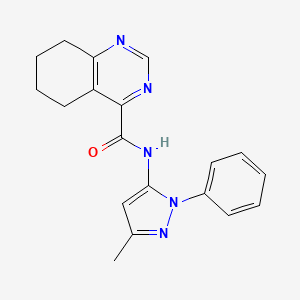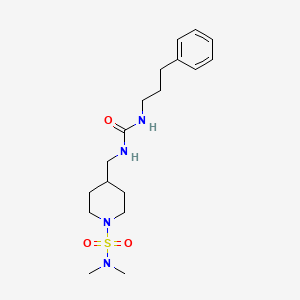
3-(3,4-二甲氧基苯基)-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 3,4-dimethoxyphenyl group in this compound adds unique chemical properties, making it of interest in various fields of scientific research.
科学研究应用
3-(3,4-Dimethoxyphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds have been found to interact with the aromatic-amino-acid aminotransferase .
Mode of Action
It’s likely that the compound interacts with its targets through a series of complex biochemical reactions .
Action Environment
The action, efficacy, and stability of 3-(3,4-dimethoxyphenyl)-1H-pyrazole can be influenced by various environmental factors . For instance, the corrosion behaviour of similar compounds has been studied in acidic environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of 3-(3,4-dimethoxyphenyl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.
化学反应分析
Types of Reactions
3-(3,4-dimethoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another related compound with a nitrile group instead of a pyrazole ring.
3,4-Dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of a pyrazole ring.
Uniqueness
3-(3,4-Dimethoxyphenyl)-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its reactivity and potential for various applications in research and industry.
属性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12-13-9/h3-7H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDIDNLXZGTGPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2373883.png)

![5-Chloro-6-(4-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile](/img/structure/B2373885.png)
![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)

![6-[4-(benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-1,4-dihydropyridin-2-amine](/img/structure/B2373892.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2373894.png)


![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)
